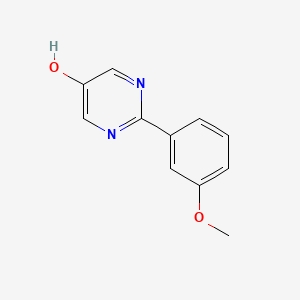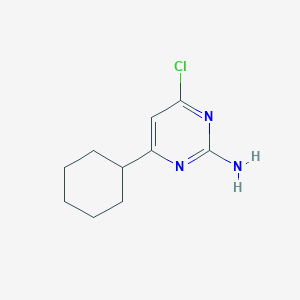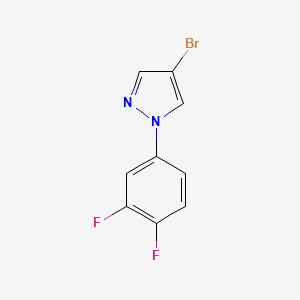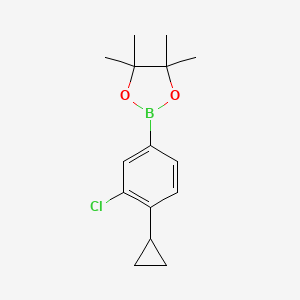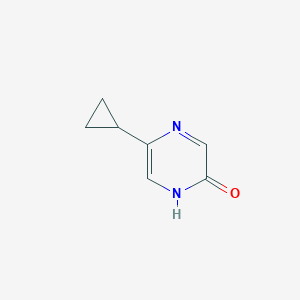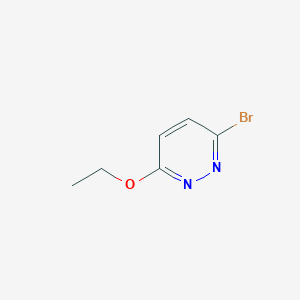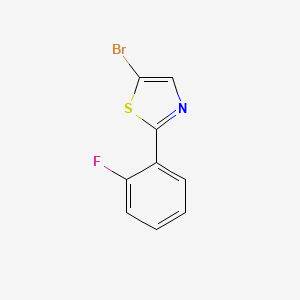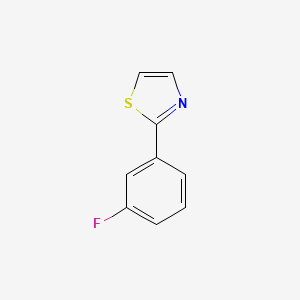
2-Phenylthiazole-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylthiazole-4-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group attached to a thiazole ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mécanisme D'action
Target of Action
The primary target of 2-Phenylthiazole-4-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . It also undergoes protodeboronation, a radical approach that, when paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
The compound’s pharmacokinetics are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability may be significantly affected by its stability in water .
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds through the SM coupling reaction . This makes it a valuable tool in organic synthesis . Additionally, its involvement in protodeboronation allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . Its susceptibility to hydrolysis is considerably accelerated at physiological pH, which can affect its stability and efficacy . Therefore, the compound’s environment plays a crucial role in its action and should be carefully considered when using it for pharmacological purposes .
Analyse Biochimique
Biochemical Properties
The 2-Phenylthiazole-4-boronic acid pinacol ester is a key player in biochemical reactions, particularly in the Suzuki–Miyaura coupling . This reaction involves the cross-coupling of organoboron compounds with organic halides or triflates, leading to the formation of carbon-carbon bonds . The this compound, due to its stability, can be used in these reactions as a replacement for unstable boronic acids .
Cellular Effects
They are considered for their potential in neutron capture therapy, a form of cancer treatment .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura coupling . In this reaction, the boronic ester acts as a nucleophile, transferring its organic group to a palladium complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of this compound is a notable characteristic . These compounds are only marginally stable in water, undergoing hydrolysis, especially at physiological pH . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH of the environment .
Metabolic Pathways
Boronic esters are known to participate in various transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .
Transport and Distribution
Boronic esters, due to their stability, are often used in chemical transformations where the boron moiety remains in the product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthiazole-4-boronic acid pinacol ester typically involves the reaction of 2-phenylthiazole-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene under reflux conditions . The process can be summarized as follows:
Reactants: 2-Phenylthiazole-4-boronic acid and pinacol.
Solvent: Toluene.
Conditions: Reflux overnight.
Product: this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylthiazole-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids: From hydrolysis or oxidation.
Applications De Recherche Scientifique
2-Phenylthiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the creation of advanced materials, including polymers and nanomaterials.
Biological Research: Investigated for its potential in drug delivery systems and as a probe in biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the thiazole ring.
2-Thiazolylboronic Acid Pinacol Ester: Similar but with different substituents on the thiazole ring.
Uniqueness
2-Phenylthiazole-4-boronic acid pinacol ester is unique due to the presence of both the phenyl and thiazole groups, which confer distinct electronic and steric properties. This makes it particularly useful in specific Suzuki-Miyaura coupling reactions where these properties are advantageous .
Propriétés
IUPAC Name |
2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-20-13(17-12)11-8-6-5-7-9-11/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLXZKPQZPHIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
